
Dichlorprop diethanolamine salt
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Overview
Description
Dichlorprop diethanolamine salt is a synthetic auxin herbicide derived from dichlorprop (2-(2,4-dichlorophenoxy)propionic acid). It belongs to the chlorophenoxy class of herbicides, which target broadleaf weeds in cereals, grasslands, and non-crop areas . The compound exists as a water-soluble salt due to the diethanolamine counterion, enhancing its applicability in liquid formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorprop diethanolamine salt involves the neutralization of dichlorprop acid with diethanolamine. The reaction typically occurs in an aqueous medium, where the acid and amine react to form the salt. The reaction can be represented as follows:
Dichlorprop acid+Diethanolamine→Dichlorprop diethanolamine salt+Water
Industrial Production Methods
Industrial production of this compound involves the large-scale mixing of dichlorprop acid and diethanolamine in reactors. The reaction is carried out under controlled temperature and pH conditions to ensure complete neutralization and formation of the salt. The product is then purified and concentrated to obtain the final formulation.
Chemical Reactions Analysis
Types of Reactions
Dichlorprop diethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Herbicidal Applications
Mechanism of Action:
Dichlorprop diethanolamine salt functions as a synthetic auxin, mimicking natural plant hormones. This leads to uncontrolled cell division and growth in susceptible plants, resulting in their death. It disrupts essential physiological processes such as cell wall plasticity and ethylene production, which are vital for normal plant growth regulation.
Effectiveness Against Weeds:
The compound is particularly effective against a wide range of broadleaf weeds, both annual and perennial. It has been used in various agricultural settings to manage weed populations effectively, thereby enhancing crop yields .
Environmental Impact and Safety Profile
Toxicity:
this compound exhibits low acute toxicity to mammals, with oral LD50 values reported at 800 mg/kg in rats . However, it is classified as a severe eye irritant and has raised concerns regarding potential carcinogenicity. Long-term exposure studies have shown varying effects on liver health and embryotoxicity at higher concentrations .
Ecological Considerations:
Research indicates that while this compound is generally low in toxicity to aquatic life, its impact can vary based on formulation and concentration. Interaction studies have shown that it can affect soil microorganisms, potentially influencing soil health and nutrient cycling .
Case Studies
-
Weed Control Efficacy :
A study conducted on various agricultural crops demonstrated that the application of this compound resulted in a significant reduction in broadleaf weed populations compared to untreated controls. The results indicated up to 90% control efficacy under optimal conditions. -
Environmental Impact Assessment :
An ecological risk assessment evaluated the impact of this compound on non-target organisms in aquatic ecosystems. The findings suggested minimal adverse effects on fish and amphibians at recommended application rates, supporting its use as a safer herbicide alternative . -
Long-Term Health Studies :
Longitudinal studies involving agricultural workers exposed to this compound revealed no significant increase in cancer incidence compared to control groups. However, ongoing monitoring is recommended due to the compound's classification as a potential carcinogen under certain conditions .
Mechanism of Action
The mechanism of action of dichlorprop diethanolamine salt involves its interaction with plant hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth in susceptible plants. This results in the disruption of normal plant growth processes and ultimately leads to the death of the targeted weeds.
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula: C₉H₈Cl₂O₃·C₄H₁₁NO₂ (acid + diethanolamine)
- Solubility : 740 g acid equivalent/L in water at 20°C, significantly higher than the sodium salt (660 g/L) .
- Stability: Stable under normal conditions but forms inactive sparingly-soluble salts with heavy metals .
Mechanism of Action: As a phenoxymethylpropionic herbicide, it mimics natural auxins, disrupting plant cell growth and leading to uncontrolled tissue proliferation .
Comparison with Similar Compounds
Dichlorprop diethanolamine salt is one of several derivatives of dichlorprop. Below is a detailed comparison with other salts and esters:
Physicochemical Properties
Key Observations :
- Solubility: Diethanolamine and potassium salts exhibit higher solubility than sodium salts, making them preferable for foliar applications .
- Ester Forms : Esters (e.g., 2-ethylhexyl) are lipid-soluble, ideal for penetrating waxy leaf surfaces .
Toxicological Profiles
Key Observations :
- All salts share similar systemic toxicity, primarily affecting renal and neuromuscular systems .
- The (+)-isomer (Dichlorprop-P) exhibits higher herbicidal activity at lower doses, reducing environmental loading .
Formulation and Usage
- Diethanolamine Salt: Preferred for aqueous solutions in non-crop areas and aquatic systems due to high solubility .
- Dimethylamine Salt : Used in alkaline formulations for embankment maintenance .
- Combined Formulations: Dichlorprop is often blended with mecoprop (another phenoxy herbicide) to broaden weed spectrum control .
Biological Activity
Dichlorprop diethanolamine salt, a herbicide belonging to the chlorophenoxy family, exhibits significant biological activity primarily through its herbicidal properties. This article explores its mechanisms of action, toxicity profiles, metabolic pathways, and environmental interactions, supported by data tables and case studies.
This compound functions as a synthetic auxin, mimicking natural plant hormones. This mimicry leads to uncontrolled cell division and growth in target plants, ultimately resulting in their death. The compound affects critical physiological processes such as:
- Cell wall plasticity
- Ethylene production
These processes are essential for normal plant growth regulation, and their disruption causes abnormal growth patterns that culminate in plant death.
Acute Toxicity
The acute toxicity of this compound has been evaluated in various studies. Key findings include:
- Oral LD50 : Approximately 567 mg/kg in rats, indicating moderate toxicity.
- Dermal LD50 : Greater than 2000 mg/kg in rats, suggesting low dermal toxicity.
- Inhalation LC50 : Over 2700 mg/m³ for a 4-hour exposure in rats .
Additionally, while it is not a skin sensitizer, it is classified as a severe eye irritant.
Long-term Toxicity
Long-term studies have indicated that repeated exposure can lead to significant organ-specific toxicity:
- Kidney and liver effects : Observed in both short-term (90-day) and long-term (18-month) studies.
- NOAEL (No Observed Adverse Effect Level) : Established at 35 mg/kg body weight per day for short-term exposure and 6 mg/kg body weight per day for long-term exposure .
Metabolism and Excretion
This compound is rapidly absorbed and metabolized in various species. Studies indicate that over 87% of the compound is excreted within 96 hours post-administration. The primary metabolites identified include dichlorprop-P acid, which accounts for the majority of excretion products .
Metabolic Pathways
The metabolic conversion generally follows these pathways:
- Hydrolysis : Rapid conversion to dichlorprop-P acid.
- Excretion : Primarily via urine and feces.
Table 1 summarizes the metabolic pathways and excretion rates observed in animal studies.
Species | Absorption Rate | Primary Metabolite | Excretion Rate |
---|---|---|---|
Rats | >87% | Dichlorprop-P acid | 92% in urine |
Mice | >85% | Dichlorprop-P acid | 75% - 95% |
Dogs | Variable | Dichlorprop-P acid | Slower clearance |
Environmental Impact
Research on the environmental impact of this compound indicates low toxicity to aquatic organisms but varying effects depending on formulation and concentration. Interaction with soil microorganisms has also been studied, revealing potential impacts on soil health and nutrient cycling.
Case Studies
-
Acute Oral Toxicity Study :
- Conducted on bobwhite quail.
- Results indicated slight toxicity, with significant metabolite detection post-exposure.
- Chronic Exposure Study :
- Developmental Toxicity Assessment :
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying dichlorprop diethanolamine salt in environmental matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) with chiral columns (e.g., Phenomenex Lux Amylose-2) for enantiomeric separation of racemic dichlorprop. This technique resolves the herbicidally active (+)-isomer from the inactive (−)-isomer, critical for assessing environmental fate and efficacy . For total residue quantification, employ hydrolysis-based methods to detect conjugates and bound residues, ensuring detection limits ≥0.01 mg/kg .
Q. How do physicochemical properties of this compound influence its environmental mobility?
- Data-Driven Approach :
Property | Value | Source |
---|---|---|
Water solubility (20°C) | 740 g acid equivalent/L | |
Log Kow (octanol/water) | Experimental data required | |
Soil adsorption (Koc) | 3.97 (high mobility) |
- The high water solubility and low Koc suggest rapid leaching into groundwater, necessitating soil column experiments to validate mobility under varying pH and organic matter conditions .
Q. What experimental designs are optimal for studying this compound degradation in agricultural soils?
- Kinetic Modeling : Use first-order kinetics to model dissipation rates. Include controls for abiotic degradation (e.g., autoclaved soil) and biotic activity (microbial consortia). Monitor enantiomer-specific degradation using chiral HPLC to account for differential microbial uptake .
Advanced Research Questions
Q. How do enantiomer-specific interactions affect the herbicidal activity and environmental persistence of this compound?
- Mechanistic Insight : The (+)-isomer exhibits herbicidal activity, while the (−)-isomer is inert. Enantioselective biodegradation in soils can lead to enriched (−)-isomer residues, complicating ecotoxicological risk assessments. Use enantiomer-resolved LC-MS/MS to track isomer ratios over time and correlate with microbial community shifts (e.g., via 16S rRNA sequencing) .
Q. What methodologies resolve contradictions in bioaccumulation potential data for this compound?
- Contradiction : Estimated bioconcentration factors (BCF) vary widely. For example, QSAR models predict BCF = 2.3 for diethanolamine (low bioaccumulation) , but field studies may show higher values due to metabolite interactions.
- Resolution : Conduct in situ mesocosm studies with isotopic labeling (e.g., ¹⁴C-dichlorprop) to trace uptake in aquatic organisms and validate model predictions .
Q. How can advanced spectroscopic techniques elucidate salt formation mechanisms in dichlorprop diethanolamine formulations?
- Methodology : Apply FTIR and NMR to characterize hydrogen bonding between dichlorprop’s carboxylic acid group and diethanolamine’s hydroxyl groups. Compare with X-ray crystallography data for crystalline structure validation .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate matrix interference in trace-level detection of this compound?
- Solution : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate dichlorprop from complex matrices like plant tissues. Validate recovery rates (≥80%) via spike-and-recovery experiments at 0.01–1 mg/kg concentrations .
Q. How do soil salinity and pH modulate the stability of this compound?
- Experimental Design : Conduct stability assays across pH 4–9 and salinity gradients (0–100 mM NaCl). Monitor hydrolysis products (e.g., dichlorprop acid) via LC-UV and correlate degradation rates with ionic strength using Arrhenius modeling .
Q. Key Research Gaps
- Enantiomer-Specific Toxicity : No data exist on differential toxicity of (+)- and (−)-isomers to non-target organisms.
- Long-Term Soil Residues : Lack of multi-year field studies on salt transformation products.
Properties
CAS No. |
84731-66-8 |
---|---|
Molecular Formula |
C13H19Cl2NO5 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C9H8Cl2O3.C4H11NO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;6-3-1-5-2-4-7/h2-5H,1H3,(H,12,13);5-7H,1-4H2 |
InChI Key |
LFJNIWNCBIFWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.C(CO)NCCO |
Origin of Product |
United States |
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